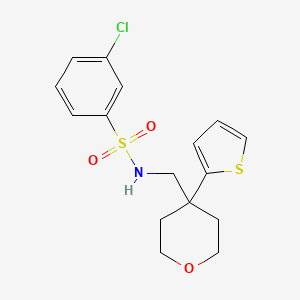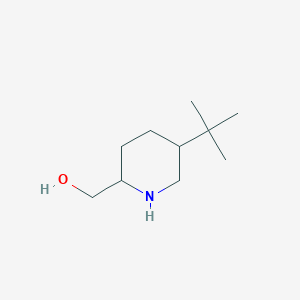
(5-Tert-butylpiperidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Tert-butylpiperidin-2-yl)methanol” is a chemical compound with the molecular formula C10H21NO . It has a molecular weight of 171.28 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H21NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h8-9,11-12H,4-7H2,1-3H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . More detailed physical and chemical properties are not available in the sources I found.
Aplicaciones Científicas De Investigación
Hydrogen Bonding Studies
- Hydrogen Bonding in Mixtures : Research by Marczak et al. (2004) focused on the enthalpies of solution of methanol in pyridine and its methyl derivatives, which is relevant to understanding the behavior of similar compounds like (5-Tert-butylpiperidin-2-yl)methanol in hydrogen bonding studies (Marczak, Heintz, & Bucek, 2004).
Catalytic Applications
- Catalytic Activities : Dönges et al. (2014) examined cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which are structurally similar to this compound, for their role as catalysts in oxidative cyclization of alkenols (Dönges, Amberg, Stapf, Kelm, Bergsträsser, & Hartung, 2014).
Synthesis and Chemical Reactions
Chemical Synthesis : Alvarez-Ibarra, Luján, & Quiroga-Feijóo (2010) described the synthesis of related compounds, providing insights into potential synthetic routes and applications for this compound (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Formation of Metal-Cyanide Bonds : Kundu, Brennessel, & Jones (2011) investigated C–N bond activation in tert-butyl isocyanide in methanol, which can provide insights into the reactivity of similar structures like this compound in the formation of metal-cyanide bonds (Kundu, Brennessel, & Jones, 2011).
Safety and Hazards
The safety information available indicates that “(5-Tert-butylpiperidin-2-yl)methanol” may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
(5-tert-butylpiperidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h8-9,11-12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQZAKWXIRGPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(NC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

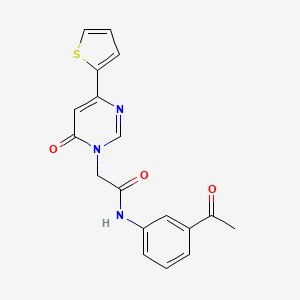
![1-(4-hydroxyphenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2363436.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide](/img/structure/B2363439.png)
![N-[(pyridazin-3-yl)methyl]methanesulfonamide](/img/structure/B2363440.png)
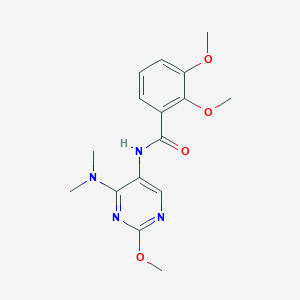
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2363443.png)
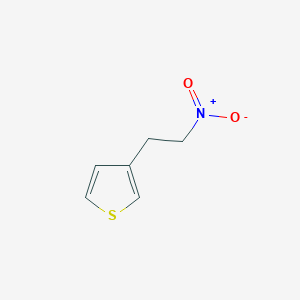
![methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B2363446.png)
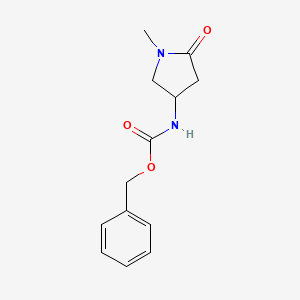
![1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363452.png)
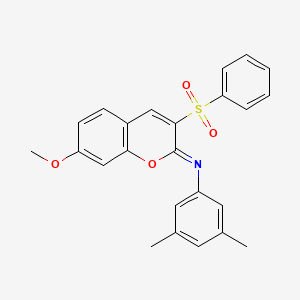
![methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2363454.png)
